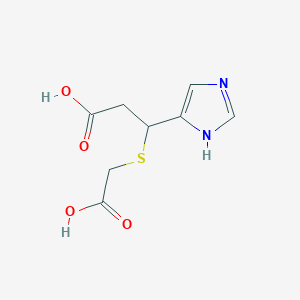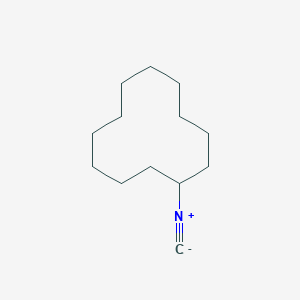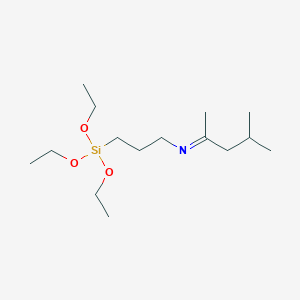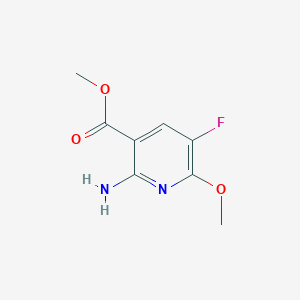
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as CMTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTP is a thiol-containing amino acid derivative that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
作用機序
The mechanism of action of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is not fully understood, but it is believed to act as a GABA analog. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may enhance GABAergic neurotransmission by binding to GABA receptors, leading to the inhibition of excitatory neurotransmission. This mechanism of action may explain 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid's potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, indicating its anti-inflammatory and anti-oxidant properties. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to increase the expression of GABA receptors, suggesting its potential to enhance GABAergic neurotransmission. These effects suggest that 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may have therapeutic potential in various diseases.
実験室実験の利点と制限
One advantage of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid in lab experiments is its stability and solubility in water, making it easy to administer and study. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. One potential direction is to further investigate its therapeutic potential in various diseases, particularly neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with GABA receptors. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid are needed to determine its optimal dosage and administration route. Overall, the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid involves the reaction of 1H-imidazole-4-carboxylic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium thiomethoxide to yield 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. This method has been reported in several scientific studies and is considered a reliable and efficient way to synthesize 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid.
科学的研究の応用
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
116208-78-7 |
|---|---|
製品名 |
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
分子式 |
C8H10N2O4S |
分子量 |
230.24 g/mol |
IUPAC名 |
3-(carboxymethylsulfanyl)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-7(12)1-6(15-3-8(13)14)5-2-9-4-10-5/h2,4,6H,1,3H2,(H,9,10)(H,11,12)(H,13,14) |
InChIキー |
WTABEOAFFKTPSV-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(=O)O |
正規SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(=O)O |
同義語 |
3-((carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid 3-CMTHPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)










